molecular formula C7H10N2O2S B1628840 2-(Aminomethyl)benzenesulfonamide CAS No. 612-30-6

2-(Aminomethyl)benzenesulfonamide

Cat. No. B1628840
CAS RN: 612-30-6
M. Wt: 186.23 g/mol
InChI Key: NDRZWXBIKCFBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Aminomethyl)benzenesulfonamide” is a chemical compound that is part of the sulfonamide group . It is also known as “4-(2-Aminoethyl)benzenesulfonamide” and has a molecular weight of 200.26 . The linear formula for this compound is H2NCH2CH2C6H4SO2NH2 .


Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)benzenesulfonamide” includes a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Aminomethyl)benzenesulfonamide” are not available, it’s known that sulfonamides can participate in a variety of reactions. For instance, they can act as inhibitors of carbonic anhydrase, an enzyme that plays a crucial role in regulating physiological processes .

Scientific Research Applications

Polymer-Supported Benzenesulfonamides in Chemical Transformations

2-(Aminomethyl)benzenesulfonamide and related compounds have been utilized as key intermediates in chemical transformations. Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, are involved in diverse chemical reactions, including unusual rearrangements to yield a variety of privileged scaffolds (Fülöpová & Soural, 2015).

Inhibitors of Carbonic Anhydrase for Antimetastatic Activity

Ureido-substituted benzenesulfonamides, closely related to 2-(Aminomethyl)benzenesulfonamide, have been shown to inhibit several human carbonic anhydrases effectively. This inhibition activity is particularly significant in tumor-associated enzymes. Some compounds within this category have been observed to significantly inhibit metastasis formation in breast cancer models, making them candidates for antimetastatic drug development (Pacchiano et al., 2011).

Photodegradation and Photoproducts Analysis

The photodegradation of sulfamethoxazole, a compound structurally similar to 2-(Aminomethyl)benzenesulfonamide, has been studied, revealing several primary photoproducts. These studies are crucial for understanding the environmental fate and photostability of such compounds (Zhou & Moore, 1994).

Synthesis and Characterization for Antimicrobial Activity

Hybrid molecules, combining benzenesulfonamides with antimicrobial agents, have been synthesized and characterized. These compounds exhibit moderate antibacterial properties and have shown effectiveness against various gram-positive bacteria, including methicillin-resistant strains. This indicates potential applications in combating antibiotic-resistant bacterial infections (Zani et al., 2009).

Safety And Hazards

“2-(Aminomethyl)benzenesulfonamide” is considered hazardous. It is harmful if swallowed and can cause severe skin burns and eye damage . It’s recommended to avoid contact with skin and eyes, and not to eat, drink, or smoke when using this product .

Future Directions

While specific future directions for “2-(Aminomethyl)benzenesulfonamide” are not mentioned, there is ongoing research into the development of sulfonamide-based compounds as inhibitors of carbonic anhydrases expressed in bacteria . This opens a new door for the future development of treatments for various diseases .

properties

IUPAC Name

2-(aminomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRZWXBIKCFBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588625
Record name 2-(Aminomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)benzenesulfonamide

CAS RN

612-30-6
Record name 2-(Aminomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-(Aminomethyl)benzenesulfonamide

Citations

For This Compound
29
Citations
F Mancuso, A Angeli, V De Luca, F Bucolo… - Archiv der …, 2022 - Wiley Online Library
This study reports our continued efforts to identify inhibitors capable of targeting carbonic anhydrases (CAs) expressed in bacteria. Based on previously identified chemotypes, we …
Number of citations: 2 onlinelibrary.wiley.com
F Mancuso, A Angeli, V De Luca, F Bucolo, L De Luca… - 2022 - iris.unime.it
This study reports our continued efforts to identify inhibitors capable of targeting carbonic anhydrases (CAs) expressed in bacteria. Based on previously identified chemotypes, we …
Number of citations: 2 iris.unime.it
M Manickam, T Pillaiyar, V Namasivayam… - Bioorganic & Medicinal …, 2019 - Elsevier
The sulfonamidophenylethylamide analogues were explored for finding novel and potent cardiac myosin activators. Among them, N-(4-(N,N-dimethylsulfamoyl)phenethyl-N-methyl-5-…
Number of citations: 1 www.sciencedirect.com
G Lu, SM Hillier, KP Maresca… - Journal of medicinal …, 2013 - ACS Publications
Carbonic anhydrase IX (CA-IX) is upregulated in cancer in response to the hypoxic tumor microenvironment, making it an attractive molecular target for the detection of hypoxic solid …
Number of citations: 43 pubs.acs.org
A Nocentini, D Vullo, G Bartolucci… - Bioorganic & medicinal …, 2016 - Elsevier
A series of N 1 -substituted aromatic sulfonamides was obtained by applying a selective sulfonamide nitration synthetic strategy leading to Ar-SO 2 NHNO 2 derivatives which were …
Number of citations: 41 www.sciencedirect.com
P Begines, A Bonardi, A Nocentini, P Gratteri… - Bioorganic & Medicinal …, 2023 - Elsevier
Sulfonamides constitute an important class of classical carbonic anhydrase (CA, EC 4.2.1.1) inhibitors. Herein we have accomplished the conjugation of biotin with an ample number of …
Number of citations: 5 www.sciencedirect.com
A Hameed, M Al-Rashida, M Uroos… - Expert opinion on …, 2017 - Taylor & Francis
Introduction: Schiff bases are synthetically accessible and structurally diverse compounds, typically obtained by facile condensation between an aldehyde, or a ketone with primary …
Number of citations: 266 www.tandfonline.com
K Teruya, GM Rankin, PK Chrysanthopoulos… - …, 2017 - Wiley Online Library
Chemical probes are small‐molecule reagents used by researchers for labelling and detection of biomolecules. We present the design, synthesis, and characterisation of a panel of 11 …
Y Chen, Q Shi, H Yang, J Li, K Zhou, J Zhang… - Bioorganic …, 2023 - Elsevier
Protein arginine methyltransferase 5 (PRMT5) is a promising target for the treatment of malignant tumors. The discovery of nucleoside-derived inhibitors against PRMT5 with novel …
Number of citations: 1 www.sciencedirect.com
K Teruya, GM Rankin, PK Chrysanthopoulos… - research-repository.griffith.edu.au
1. Abstract Chemical probes are small molecule reagents used by researchers for labeling and detection of biomolecules. We present the design, synthesis and characterisation of a …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.